1-methyl-4(1H)-pyridinimine hydroiodide
Description
1-Methyl-4(1H)-pyridinimine hydroiodide is a nitrogen-containing heterocyclic compound derived from pyridine. Its structure features a methyl group at the 1-position of the pyridine ring and an imine functional group (=NH) at the 4-position, forming a conjugated system. The compound exists as a hydroiodide salt, where the imine nitrogen is protonated and paired with an iodide counterion (I⁻) . This ionic form enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
1-methylpyridin-4-imine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.HI/c1-8-4-2-6(7)3-5-8;/h2-5,7H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVSCCKCLMPVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N)C=C1.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridinimine and Pyridinium Salts
1-(4-Methylbenzylideneamino)pyridinium Iodide
- Structure: A pyridinium iodide derivative with a benzylideneamino substituent at the 1-position and a methyl group at the 4-position of the benzene ring .
- Key Differences: The benzylideneamino group introduces aromaticity and steric bulk, altering reactivity compared to the simpler 1-methyl-4(1H)-pyridinimine hydroiodide. Crystal Packing: Weak C–H⋯I hydrogen bonds stabilize the crystal lattice, a feature shared with the target compound but modulated by substituent effects .
| Property | This compound | 1-(4-Methylbenzylideneamino)pyridinium Iodide |
|---|---|---|
| Molecular Formula | C₆H₇N₂·HI | C₁₃H₁₃N₂⁺·I⁻ |
| Molecular Weight (g/mol) | ~246.04 | 356.16 |
| Key Functional Groups | Imine (=NH), methyl, iodide | Pyridinium (N⁺), benzylideneamino, iodide |
Thione Analogs
1-Methyl-4(1H)-Pyridinethione
- Structure : Replaces the imine (=NH) with a thione (=S) group at the 4-position .
- Key Differences :
- Electrophilicity : The thione group is less basic than the imine, reducing susceptibility to protonation.
- Molecular Weight : Lower (125.19 g/mol vs. ~246.04 g/mol) due to the absence of iodide and substitution of sulfur for nitrogen .
- Applications : Thione derivatives are often used in coordination chemistry, whereas imine salts may favor pharmaceutical applications due to enhanced solubility.
Bis-Pyridinimine Derivatives
Octenidine Dihydrochloride
- Structure : A dimeric bis-pyridinimine linked by a decane chain, with each pyridinimine substituted by an octyl group .
- Key Differences: Size and Complexity: Octenidine’s larger structure (C₃₆H₆₂N₄²⁺·2Cl⁻) enables broad-spectrum antimicrobial activity, unlike the simpler mono-pyridinimine hydroiodide. Functionality: The long alkyl chains enhance lipid membrane interaction, critical for its role as a topical antiseptic .
Complex Heterocyclic Derivatives
4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Structure: Fused pyridine-pyrimidinone systems with substituents like methoxy, piperazine, and methyl groups .
- Key Differences: Pharmacological Potential: These compounds often exhibit kinase inhibition or antimicrobial activity due to their extended π-systems and hydrogen-bonding motifs. Synthetic Complexity: Multi-step synthesis contrasts with the straightforward preparation of this compound, which can be derived from pyridine via methylation and imine formation .
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